molecular formula C8H5IN2 B2797248 3-Iodo-1,8-naphthyridine CAS No. 2376729-80-3

3-Iodo-1,8-naphthyridine

Cat. No.: B2797248
CAS No.: 2376729-80-3
M. Wt: 256.046
InChI Key: COKFMNGWPJZDCR-UHFFFAOYSA-N
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Future Directions

The future directions in the research of 3-Iodo-1,8-naphthyridine and its derivatives could involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their biological activities and photochemical properties could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,8-naphthyridine typically involves the electrophilic cyclization of 2-amino nicotinaldehyde. The reaction is carried out under mild conditions using iodine as the electrophilic iodine source. The process involves the formation of an intermediate, which undergoes cyclization to yield the desired product . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient electrophilic iodine sources such as iodine, N-iodosuccinimide, or iodine monochloride ensures high overall yields. The reaction is typically carried out in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, cyclized heterocycles, and oxidized or reduced derivatives .

Comparison with Similar Compounds

    1,8-Naphthyridine: The parent compound without the iodine substitution.

    3-Chloro-1,8-naphthyridine: A similar compound with a chlorine atom instead of iodine.

    3-Bromo-1,8-naphthyridine: A similar compound with a bromine atom instead of iodine.

Uniqueness: The iodine atom’s larger size and higher polarizability contribute to its unique chemical properties and biological activities .

Properties

IUPAC Name

3-iodo-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKFMNGWPJZDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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